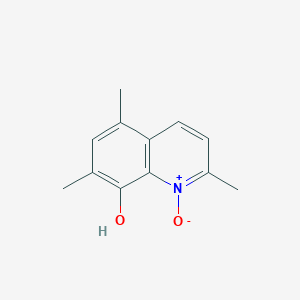

2,5,7-Trimethylquinolin-8-ol 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5,7-trimethyl-1-oxidoquinolin-1-ium-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-6-8(2)12(14)11-10(7)5-4-9(3)13(11)15/h4-6,14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZACHBOFTJXUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C=C1)C(=CC(=C2O)C)C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2,5,7 Trimethylquinolin 8 Ol 1 Oxide

Reactivity of the N-Oxide Moiety

The N-oxide group significantly influences the reactivity of the quinoline (B57606) core. It can act as an internal oxidizing agent and a directing group for various transformations.

The deoxygenation of the N-oxide is a common transformation for quinoline N-oxides, often occurring concurrently with functionalization at other positions. This process can be achieved through various mechanisms, including reductive, transfer, and radical pathways.

Deoxygenative functionalization is a prominent reaction pathway for quinoline N-oxides. For instance, metal-free deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles has been reported to proceed efficiently. beilstein-journals.org The reaction is initiated by the nucleophilic attack of the N-oxide on the sulfonyl group, leading to the formation of an intermediate that, after a series of steps, results in a C2-functionalized quinoline and the transfer of the oxygen atom. beilstein-journals.org While this has been demonstrated on various substituted quinoline N-oxides, the specific conditions for 2,5,7-trimethylquinolin-8-ol (B1300026) 1-oxide would need experimental verification.

Another approach involves palladium-catalyzed C-H activation, where the N-oxide can direct functionalization at the C8 position, followed by in situ deoxygenation. rsc.orgacs.org The presence of the hydroxyl group and three methyl groups on the 2,5,7-trimethylquinolin-8-ol 1-oxide would likely influence the electronic and steric environment, potentially affecting the efficiency and regioselectivity of such deoxygenative functionalizations.

Table 1: Examples of Deoxygenative Functionalization of Quinoline N-Oxides

| Reaction Type | Reagents | Position of Functionalization | Reference |

|---|---|---|---|

| C2-Heteroarylation | N-sulfonyl-1,2,3-triazoles | C2 | beilstein-journals.org |

Skeletal rearrangements in heterocyclic N-oxides, while less common than deoxygenation, represent a fascinating area of chemical transformation. These rearrangements can lead to the formation of new ring systems. For quinoline N-oxides, such transformations are not extensively documented in the provided literature for this specific substitution pattern. However, the general principles of heterocyclic rearrangements suggest that under specific conditions, such as photochemical or strong acid catalysis, ring-opening and ring-closing sequences could potentially lead to skeletal reorganization. The substituents on the quinoline ring would play a crucial role in directing the outcome of such rearrangements.

Reactivity of the Quinoline Ring System

The quinoline ring in this compound is a bicyclic aromatic system with distinct electronic properties in each ring. The pyridine (B92270) ring is generally electron-deficient, while the benzene (B151609) ring, substituted with a hydroxyl and two methyl groups, is electron-rich.

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the strongly activating hydroxyl group at C8 and the moderately activating methyl groups at C5 and C7. The hydroxyl group is an ortho, para-director. In the case of 8-hydroxyquinoline (B1678124), electrophilic substitution typically occurs at the 5- and 7-positions. nih.govscispace.com

In this compound, the 5- and 7-positions are already occupied by methyl groups. Therefore, electrophilic attack would be directed to the remaining available position on the benzene ring, which is the C6 position. The N-oxide group can also influence the regioselectivity of electrophilic substitution. researchgate.net However, the powerful directing effect of the hydroxyl group is expected to dominate, making the C6 position the most probable site for electrophilic attack. Theoretical studies on 8-hydroxyquinoline have been used to predict the sites of electrophilic aromatic substitution. researchgate.net

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OH | 8 | Strongly Activating | Ortho, Para |

| -CH₃ | 2, 5, 7 | Moderately Activating | Ortho, Para |

The pyridine ring of the quinoline N-oxide is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The N-oxide group further activates the ring for nucleophilic substitution. The reaction of 8-hydroxyquinoline N-oxide with copper-catalyzed Grignard reagents to yield 2-alkyl-8-hydroxyquinolines demonstrates the susceptibility of the C2 position to nucleophilic attack. nih.gov

For this compound, the C2 position is substituted with a methyl group, which might sterically hinder the approach of a nucleophile. However, nucleophilic displacement of a good leaving group, if present at the C2 or C4 position, could still be a viable pathway. Furthermore, vicarious nucleophilic substitution (VNS) of hydrogen is a known reaction for electron-deficient aromatic systems, such as nitroquinolines, where a nucleophile attacks a carbon atom bearing a hydrogen, and the hydrogen is subsequently eliminated. nih.gov The applicability of such a reaction to this compound would depend on the specific nucleophile and reaction conditions.

The methyl groups at the C2, C5, and C7 positions offer opportunities for further functionalization. The C2-methyl group is particularly activated due to its position adjacent to the electron-deficient pyridine ring nitrogen. This increased acidity of the C-H bonds of the C2-methyl group makes it susceptible to deprotonation by a strong base, followed by reaction with an electrophile.

A known reaction for 2-methyl-8-hydroxyquinolines involves the condensation of the activated methyl group with aromatic aldehydes to form styrylquinolines. nih.gov This type of reaction would likely be feasible for this compound, allowing for the introduction of a variety of substituents at the C2-methyl position. The methyl groups at C5 and C7 on the electron-rich benzene ring are less acidic and would require more forcing conditions for functionalization, such as free-radical halogenation.

Hydroxyl Group Reactivity of this compound

The reactivity of the hydroxyl group at the C8 position of this compound is a focal point of its chemical behavior, influencing its potential for tautomerism and its engagement in redox processes. The electronic landscape of the quinoline ring, modified by the electron-donating methyl groups and the electron-withdrawing N-oxide function, dictates the nucleophilicity and acidity of the phenolic proton.

Tautomerism and its Influence on Molecular Reactivity

The structure of this compound allows for the existence of tautomeric forms, primarily the enol and keto tautomers. This phenomenon is well-documented in the parent compound, 8-hydroxyquinoline, and its derivatives. scispace.com The equilibrium between these forms is sensitive to the solvent environment and the electronic nature of substituents on the quinoline ring.

The predominant form is the enol tautomer, where the proton resides on the oxygen atom. However, a keto tautomer can be formed through the migration of the hydroxyl proton to the nitrogen atom of the quinoline ring, resulting in a zwitterionic species. scispace.comwikipedia.org The presence of the N-oxide group in this compound introduces a further layer of complexity to this equilibrium. The N-oxide oxygen can participate in intramolecular hydrogen bonding with the C8-hydroxyl group, which is expected to stabilize the enol form. ias.ac.in This interaction forms a six-membered chelate ring, which is sterically favorable and has been observed in 8-hydroxyquinoline N-oxide. ias.ac.in

The three methyl groups at positions 2, 5, and 7 are electron-donating. Their presence increases the electron density in the quinoline ring system, which can influence the basicity of the nitrogen atom and the acidity of the phenolic proton. This, in turn, can affect the position of the tautomeric equilibrium. However, without specific experimental data for this compound, the precise effect on the equilibrium remains a matter of inference based on general principles of electronic effects in heterocyclic systems.

The existence of these tautomeric forms has a profound impact on the molecule's reactivity. The enol form will exhibit typical phenolic reactivity, while the keto form can undergo reactions characteristic of a ketone and an amine. The ability to switch between these forms, even if the equilibrium lies heavily to one side, can open up different reaction pathways. beilstein-journals.orgnih.gov

Table 1: Possible Tautomeric Forms of this compound

| Tautomeric Form | Structural Features | Expected Reactivity |

| Enol Tautomer | -OH group at C8, N-oxide at N1 | Phenolic reactions (e.g., etherification, esterification), electrophilic substitution on the ring. |

| Keto Tautomer | C=O at C8, N-H group at N1 (zwitterionic with N-oxide) | Reactions of ketones, potential for reactions at the N-H bond. |

Oxidation and Reduction Pathways of the Phenolic Moiety

The phenolic moiety of this compound is susceptible to both oxidation and reduction, although oxidation is the more commonly observed pathway for phenols.

Oxidation:

The hydroxyl group at C8 makes this position, and the ring as a whole, susceptible to oxidation. Phenols can be oxidized to a variety of products, including quinones, dimers, and polymeric materials, depending on the oxidant and reaction conditions. In the case of 8-hydroxyquinoline derivatives, oxidation can lead to the formation of quinone-like structures. The presence of the electron-donating methyl groups would be expected to make the molecule more susceptible to oxidation compared to the unsubstituted 8-hydroxyquinoline N-oxide.

For instance, the oxidation of quinoline itself by hydroxyl radicals has been shown to produce hydroxylated products, with 5-hydroxyquinoline (B119867) and 8-hydroxyquinoline being major products. researchgate.net The phenolic group in this compound could similarly direct further hydroxylation or oxidation.

Reduction:

The reduction of the phenolic group itself is not a typical transformation under standard conditions. However, the quinoline N-oxide part of the molecule is readily reducible. The reduction of the N-oxide to the corresponding quinoline is a common reaction. This transformation can be achieved using various reducing agents, such as PCl3, H2/Pd, or NaBH4/NiCl2. The reduction of the N-oxide would significantly alter the electronic properties of the ring and, consequently, the reactivity of the hydroxyl group.

Elucidation of Reaction Mechanisms for Key Transformations

While specific reaction mechanisms for this compound are not extensively documented, plausible mechanisms for key transformations can be proposed based on the known reactivity of quinoline N-oxides and phenolic compounds.

One of the most important reactions of quinoline N-oxides is their C-H functionalization, particularly at the C2 position. nih.govbeilstein-journals.org The N-oxide group activates the C2 and C4 positions towards nucleophilic attack. A plausible mechanism for a C2-functionalization reaction, for example, a deoxygenative heteroarylation, would involve the initial activation of the N-oxide. beilstein-journals.org

A proposed general mechanism for C2-functionalization of a quinoline N-oxide:

Activation of the N-oxide: An electrophilic reagent (e.g., a catalyst or a reagent like PyBroP) activates the N-oxide, making the C2 position more electrophilic.

Nucleophilic Attack: A nucleophile attacks the activated C2 position.

Rearomatization: The intermediate undergoes rearomatization, often with the loss of the activating group and the oxygen from the N-oxide.

The presence of the hydroxyl group at C8 and the methyl groups at C2, C5, and C7 would influence the regioselectivity and rate of such reactions. The methyl group at C2, for instance, could provide some steric hindrance to an incoming nucleophile. Conversely, its electron-donating nature could also affect the electron density at C2.

Another key transformation would be reactions involving the phenolic hydroxyl group. For example, in an electrophilic aromatic substitution reaction, the hydroxyl group is a strong activating group and an ortho-, para-director. In the case of this compound, the positions ortho (C7) and para (C5) to the hydroxyl group are already substituted with methyl groups. Therefore, electrophilic attack would be directed to the available positions on the carbocyclic ring, with the precise location influenced by the combined directing effects of the hydroxyl, methyl, and N-oxide groups. Nitration of 8-hydroxyquinoline, for example, readily occurs at the 5 and 7 positions. pw.edu.pl

Understanding these fundamental mechanistic pathways is crucial for predicting the chemical behavior of this compound and for designing synthetic routes to new derivatives with potentially valuable properties.

Advanced Spectroscopic Characterization of 2,5,7 Trimethylquinolin 8 Ol 1 Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton, with higher values (downfield) suggesting less electron shielding. oregonstate.edu Spin-spin coupling, observed as the splitting of signals into multiplets (e.g., doublets, triplets), reveals the number of neighboring protons, with the coupling constant (J), measured in Hertz (Hz), quantifying the interaction. libretexts.orglibretexts.org

For 2,5,7-trimethylquinolin-8-ol (B1300026) 1-oxide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the three methyl groups, and the hydroxyl proton. The N-oxide group and the hydroxyl group significantly influence the electronic distribution in the quinoline (B57606) ring, affecting the chemical shifts of the aromatic protons.

Based on data from related quinoline N-oxide derivatives, the following predictions can be made rsc.org:

Aromatic Protons: The protons on the quinoline core (H3, H4, H6) will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The presence of the electron-donating methyl and hydroxyl groups, combined with the electron-withdrawing N-oxide, will cause specific shifts. For instance, the H4 proton is expected to be downfield due to its proximity to the N-oxide.

Methyl Protons: The three methyl groups at positions 2, 5, and 7 are expected to appear as sharp singlets in the upfield region, likely between 2.0 and 3.0 ppm.

Hydroxyl Proton: The proton of the 8-hydroxyl group will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Coupling constants for adjacent protons on the quinoline ring are typically in the range of 6-8 Hz for three-bond (³J) coupling. libretexts.org

Table 1: ¹H NMR Data for Related Quinoline N-Oxide Derivatives in CDCl₃ rsc.org

| Compound | H2 (δ, ppm) | H3 (δ, ppm) | H4 (δ, ppm) | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |

|---|---|---|---|---|---|

| Quinoline N-oxide | 8.52 (dd, J=6.0, 0.6 Hz) | 7.28 (dd, J=8.5, 6.2 Hz) | 8.72 (d, J=8.8 Hz) | 7.60-7.85 (m) | - |

| 7-Methylquinoline N-oxide | 8.53 (m) | 7.22 (dd, J=8.4, 6.1 Hz) | 8.53 (m) | 7.45-7.74 (m) | 2.57 (s) |

| 8-Methylquinoline N-oxide | 8.32 (dd, J=6.0, 0.6 Hz) | 7.10 (dd, J=8.4, 6.1 Hz) | - | 7.30-7.56 (m) | 3.12 (s) |

For 2,5,7-trimethylquinolin-8-ol 1-oxide, twelve distinct signals are expected, corresponding to the nine carbons of the quinoline ring and the three methyl carbons.

Aromatic Carbons: The nine carbons of the bicyclic system will resonate in the downfield region (typically 110-160 ppm). The carbon atom C8, bonded to the electronegative oxygen of the hydroxyl group, is expected to be significantly deshielded and appear at a high chemical shift. libretexts.org Similarly, carbons adjacent to the N-oxide group (C2 and C8a) will also be shifted downfield.

Methyl Carbons: The carbons of the three methyl groups will appear as sharp signals in the upfield region of the spectrum (typically 15-30 ppm).

Table 2: ¹³C NMR Data for Related Quinoline Derivatives in CDCl₃ rsc.orgrsc.org

| Compound | Aromatic Carbons (δ, ppm) | Methyl Carbons (δ, ppm) |

|---|---|---|

| Quinoline N-oxide | 119.7, 120.9, 126.1, 128.1, 128.7, 130.5, 135.6, 141.5 | - |

| 7-Methylquinoline N-oxide | 118.6, 119.9, 126.4, 127.8, 128.6, 130.9, 135.9, 141.3, 141.7 | 22.0 |

| 2,5,7-Trimethylquinoline | 121.71-129.34 (aromatic carbons), 124.5, 139.1, 146.7, 158.7 (ipso carbons) | 25.2, 22.5, 24.6 |

Multinuclear NMR provides direct information about heteroatoms within a molecule.

¹⁵N NMR Spectroscopy: This technique is highly sensitive to the electronic environment of nitrogen atoms. researchgate.net For this compound, the ¹⁵N NMR spectrum would show a signal for the nitrogen atom in the N-oxide form. The chemical shift provides insight into the electronic state and hybridization of the nitrogen. Studies on related N-oxides show that the ¹⁵N chemical shifts are sensitive to substituents and solvent effects. researchgate.netmdpi.com The protonation state also dramatically affects the ¹⁵N chemical shift, with protonation typically causing a significant upfield shift. researchgate.net

¹⁹⁵Pt NMR Spectroscopy: This technique is not used to characterize the molecule itself but is invaluable for studying its coordination complexes. wikipedia.org 8-Quinolinol derivatives are excellent ligands for metal ions, including platinum. If this compound were used as a ligand in a platinum complex, ¹⁹⁵Pt NMR would be a powerful tool for characterizing the resulting organometallic compound. The ¹⁹⁵Pt chemical shift spans a very wide range (over 13,000 ppm) and is extremely sensitive to the coordination environment, including the nature of the ligands and the geometry of the complex. wikipedia.orghuji.ac.il One-bond coupling between platinum and ligand heteroatoms, such as ¹⁹⁵Pt-¹⁵N coupling, can also provide crucial structural information. huji.ac.il

2D NMR experiments are essential for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure. science.govslideshare.net

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu A COSY spectrum of the target molecule would show cross-peaks between adjacent aromatic protons (e.g., H3 and H4), confirming their connectivity within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov It would be used to definitively assign each protonated carbon by linking the ¹H signals of the aromatic CH groups and the three methyl groups to their corresponding ¹³C signals. sdsu.edu

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net NOESY can provide information about the molecule's conformation. For instance, it could reveal spatial proximity between the protons of the C5-methyl group and the proton at C6, or between the C7-methyl group and the hydroxyl proton at C8.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass. nih.gov

For this compound, with the molecular formula C₁₂H₁₃NO₂, the calculated exact mass would be a key piece of identifying information.

Molecular Formula: C₁₂H₁₃NO₂

Calculated Monoisotopic Mass: 203.09463 u

In addition to providing the molecular weight, mass spectrometry reveals information about the molecule's structure through its fragmentation pattern. Studies on quinoline N-oxides have identified characteristic fragmentation pathways. A primary and diagnostic fragmentation for N-oxides is the elimination of an OH radical generated from the N→O functional group. researchgate.net Other likely fragmentations would involve the loss of small, stable molecules or radicals, such as CO, H₂O, or methyl radicals (•CH₃) from the parent ion. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in determining the purity of a sample and analyzing its components in a mixture.

In the context of this compound, a GC-MS analysis would begin with the volatilization of the sample, which is then introduced into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the chromatography column. For quinoline and its derivatives, a non-polar or medium-polarity column is typically employed. researchgate.net

Following separation, the individual components enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). This high-energy ionization process leads to the formation of a molecular ion (M+) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule, allowing for its identification.

For a compound like this compound, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern is expected to show characteristic losses. A notable fragmentation pathway for N-oxides is the loss of an oxygen atom from the molecular ion. nih.gov Further fragmentation would likely involve the cleavage of the methyl groups and fragmentation of the quinoline ring system. The mass spectrum of the parent compound, 8-hydroxyquinoline (B1678124), shows a prominent molecular ion peak, and its fragmentation involves the loss of CO and HCN. nist.govresearchgate.net The presence of the N-oxide and methyl groups in this compound would lead to a more complex but predictable fragmentation pattern.

Table 1: Expected GC-MS Data for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Retention Time | Dependent on GC column and conditions |

| Molecular Ion (M+) | Corresponding to the exact mass of C12H13NO2 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound. These methods are complementary and are crucial for structural elucidation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-oxide group (N→O) typically shows a strong stretching vibration in the range of 1200-1350 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring are expected to appear around 3000-3100 cm⁻¹, while the C-C and C=N stretching vibrations within the aromatic system will produce a series of bands in the 1400-1600 cm⁻¹ region. The methyl C-H stretching and bending vibrations would be observed around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively. Studies on 8-hydroxyquinoline and its derivatives show characteristic bands for the phenolic C-O stretching vibration around 1100-1200 cm⁻¹. mdpi.comchemicalbook.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing the vibrations of the quinoline ring system. Aromatic ring stretching modes typically give rise to strong Raman bands. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum. For 8-hydroxyquinoline, characteristic Raman bands are observed for the ring breathing modes and other skeletal vibrations. chemicalbook.com

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group/Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Methyl C-H Stretch | 2850-2960 | Strong |

| C=C/C=N Ring Stretch | 1400-1600 | Strong |

| Methyl C-H Bend | 1375-1450 | Medium |

| N-O Stretch | 1200-1350 | Medium |

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of this compound is expected to be characterized by π→π* and n→π* transitions within the conjugated quinoline ring system.

The parent 8-hydroxyquinoline molecule exhibits absorption bands in the UV region. researchgate.netnist.gov The introduction of the N-oxide group and three methyl groups is expected to influence the position and intensity of these absorption bands. The N-oxide group can act as an auxochrome and may cause a shift in the absorption maxima. The methyl groups, being electron-donating, are likely to cause a bathochromic (red) shift in the absorption bands due to their hyperconjugative and inductive effects, which increase the energy of the highest occupied molecular orbital (HOMO). The spectrum of 8-hydroxyquinoline typically shows two main absorption bands, which are attributed to transitions within the quinoline ring. researchgate.net For this compound, similar transitions are expected, with potential shifts in the absorption maxima due to the substituents.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π→π* | 250-350 |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides information about the excited state properties of a molecule. 8-Hydroxyquinoline and its derivatives are known to be fluorescent. researchgate.net

The fluorescence of 8-hydroxyquinoline is sensitive to its environment and can be influenced by factors such as solvent polarity and pH. The introduction of substituents on the quinoline ring can significantly affect the fluorescence quantum yield and the emission wavelength. Electron-donating groups, such as methyl groups, can enhance fluorescence intensity. The N-oxide group may also modulate the photophysical properties. The fluorescence emission of this compound is expected to occur at a longer wavelength than its absorption, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide information about the structural changes in the excited state.

Table 4: Predicted Fluorescence Properties for this compound

| Property | Expected Observation |

|---|---|

| Excitation Wavelength (λex) | Corresponds to a UV-Vis absorption maximum |

| Emission Wavelength (λem) | Red-shifted compared to λex |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. The technique relies on the diffraction of a beam of X-rays by the ordered arrangement of atoms in a crystal lattice.

For a compound like this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. The crystal structure of 8-hydroxyquinoline N-oxide has been reported, revealing details about its solid-state packing and intermolecular interactions. researchgate.net A similar analysis of this compound would reveal the planarity of the quinoline ring, the orientation of the hydroxyl and N-oxide groups, and the positions of the methyl substituents. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

Table 5: Key Information from X-ray Crystallography

| Parameter | Information Obtained |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise positions of all atoms in the molecule |

| Bond Lengths and Angles | Geometric parameters of the molecular structure |

Crystal Structure Analysis of this compound

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure of this compound has not been determined or reported to date. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. The absence of such a study for this particular compound means that no experimentally verified information on its crystal system, space group, and unit cell dimensions is available in the scientific literature.

Determination of Precise Bond Lengths, Bond Angles, and Torsion Angles

The precise determination of bond lengths, bond angles, and torsion angles is contingent upon the availability of a solved crystal structure. As no crystallographic data for this compound has been published, the experimental values for these fundamental molecular parameters are unknown. While computational chemistry methods could provide theoretical predictions of the molecular geometry, these would not be experimentally verified values. The table below is therefore intentionally left blank to reflect the absence of experimental data.

Table 1: Bond Lengths, Bond Angles, and Torsion Angles for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | Data Not Available |

| Bond Angles (°) | Data Not Available |

| Torsion Angles (°) | Data Not Available |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

An analysis of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, is crucial for understanding the crystal packing and the resulting macroscopic properties of a solid. However, this analysis is entirely dependent on having the crystallographic data that describes how individual molecules are arranged within the crystal lattice. Since the crystal structure of this compound is not available, a discussion of its intermolecular interactions and crystal packing motifs cannot be provided. Such an analysis would require a successful single-crystal X-ray diffraction experiment to be performed and its results published.

Computational Chemistry and Theoretical Modeling of 2,5,7 Trimethylquinolin 8 Ol 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 2,5,7-trimethylquinolin-8-ol (B1300026) 1-oxide at the electronic level. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For quinoline (B57606) derivatives, DFT has been successfully used to determine optimized geometries, vibrational frequencies, and electronic properties.

A foundational study on the closely related 8-hydroxyquinoline (B1678124) N-oxide (8-HQNO) utilized DFT calculations with B3LYP and BLYP functionals combined with a 6-31G(d,p) basis set. The results showed excellent agreement between the computed molecular geometry and experimental X-ray diffraction data, confirming the accuracy of this theoretical approach. For 2,5,7-trimethylquinolin-8-ol 1-oxide, a similar DFT approach would be expected to yield a reliable ground-state geometry.

The key structural features would include the planarity of the quinoline ring system and the intramolecular hydrogen bond between the 8-hydroxyl group and the oxygen of the N-oxide group. The addition of methyl groups at the 2, 5, and 7 positions would introduce minor steric and electronic perturbations. The electron-donating nature of the methyl groups would slightly alter the electron density distribution across the aromatic system, potentially affecting bond lengths and the strength of the N-O bond.

Table 1: Representative Calculated vs. Experimental Bond Lengths (Å) and Angles (°) for the 8-Hydroxyquinoline N-oxide (8-HQNO) Moiety (Data adapted from studies on 8-HQNO as a proxy for the title compound)

| Parameter | Calculated (B3LYP/6-31G(d,p)) | Experimental (X-ray) |

| Bond Lengths (Å) | ||

| N1-O2 | 1.358 | 1.350 |

| C8-O9 | 1.351 | 1.354 |

| N1-C2 | 1.370 | 1.362 |

| N1-C9 | 1.385 | 1.379 |

| C7-C8 | 1.408 | 1.401 |

| **Bond Angles (°) ** | ||

| C2-N1-C9 | 119.5 | 119.8 |

| C9-N1-O2 | 120.2 | 120.1 |

| C7-C8-O9 | 119.8 | 120.0 |

This interactive table allows for sorting and filtering of parameters.

While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for electronic structure determination, albeit at a greater computational cost. These methods are particularly valuable for calculating properties like bond dissociation energies with high precision.

For quinoline N-oxides, ab initio calculations can provide a more refined understanding of the N-O bond characteristics. A computational study on pyridine (B92270) N-oxides and other amine N-oxides used various ab initio and DFT models to calculate N-O bond dissociation enthalpies, highlighting that higher-level methods can better capture the nuances of electronic interactions compared to standard DFT functionals. nih.gov Applying methods like CCSD(T) to this compound would provide benchmark data for its electronic stability and reactivity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. doi.orgnih.gov For this compound, MD simulations would be useful for several purposes:

Conformational Sampling: While the quinoline core is rigid, MD can explore the rotational freedom of the methyl groups and the dynamics of the intramolecular hydrogen bond.

Solvent Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules interact with the N-oxide and hydroxyl groups, influencing its conformation and solubility.

Intermolecular Interactions: In concentrated solutions or the solid state, MD can model how multiple molecules of the compound interact with each other, predicting aggregation behavior or crystal packing arrangements.

Studies on related quinoline systems have used MD to investigate protein-ligand stability and the flexibility of docked complexes, demonstrating the power of this technique to model complex biological and chemical systems. doi.orgresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental results.

Vibrational Frequencies: DFT calculations have been shown to reproduce the infrared (IR) spectra of 8-HQNO and its derivatives with high accuracy. researchgate.net The calculated vibrational wavenumbers and intensities allow for reliable assignment of experimental spectral bands. For this compound, key vibrational modes would include the O-H stretch (involved in hydrogen bonding), the N-O stretch, C-H stretches of the methyl groups, and various ring breathing and deformation modes.

Table 2: Key Calculated Vibrational Frequencies (cm⁻¹) for the 8-Hydroxyquinoline N-oxide (8-HQNO) Moiety (Data adapted from studies on 8-HQNO as a proxy for the title compound)

| Vibrational Mode | Calculated (B3LYP/6-31G(d,p)) | Assignment |

| ~3400-3000 | 3250 | ν(O-H) stretch (H-bonded) |

| ~1600-1450 | 1580, 1505 | ν(C=C), ν(C=N) ring stretching |

| ~1300-1200 | 1285 | ν(N-O) stretch |

| ~1250 | 1220 | δ(O-H) in-plane bend |

This interactive table allows for sorting and filtering of vibrational modes.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. Extensive NMR studies on 8-quinolinol derivatives have shown that substitutions significantly affect the chemical shifts of ring protons and carbons. nih.gov Computational prediction of the NMR spectrum for this compound would help in assigning the signals of the aromatic protons and carbons, as well as those of the three distinct methyl groups.

Reaction Pathway Analysis and Transition State Characterization

Theoretical modeling is invaluable for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies.

Quinoline N-oxides are versatile precursors in organic synthesis, undergoing various transformations. Computational studies have provided deep insights into the regioselectivity and energetics of these reactions.

C-H Functionalization: The N-oxide group can direct C-H activation at either the C2 or C8 position. DFT studies on Pd-catalyzed reactions have shown that the preferred reaction site depends on the catalyst and reaction conditions. For instance, calculations revealed that a σ-metallacycle intermediate favors C8 activation, with a calculated activation energy of ~17 kcal/mol, whereas a π-complex intermediate leads to C2 activation but with a higher energy barrier (~29 kcal/mol). rsc.orgresearchgate.net

Amidation Reactions: The site selectivity of Ir(III)-catalyzed amidation has also been investigated computationally. These studies found that C8-amidation is kinetically favored over C2-amidation due to the relative instability of a 6-membered metallacyclic intermediate compared to a highly stabilized 5-membered intermediate required for the C2 pathway. acs.org

Deoxygenative Heteroarylation: Metal-free deoxygenative reactions, such as C2-triazolylation, have also been studied. The plausible mechanism involves a nucleophilic attack of the N-oxide onto an N-sulfonyl-1,2,3-triazole, leading to the formation of an intermediate that facilitates the transfer of the triazolyl group to the C2 position. beilstein-journals.org

For this compound, these computational approaches could be used to predict how the methyl substituents would electronically and sterically influence the transition states and intermediates of such reactions, thereby guiding synthetic efforts.

Theoretical Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools to predict the outcomes of chemical reactions. For a molecule like this compound, theoretical calculations would be essential in forecasting the regioselectivity and stereoselectivity of its reactions, such as electrophilic substitution.

Regioselectivity: The positions of the three methyl groups (at C2, C5, and C7), the hydroxyl group (at C8), and the N-oxide functional group significantly influence the electron density distribution across the quinoline ring system. This, in turn, dictates where electrophiles are most likely to attack. For the parent molecule, quinoline 1-oxide, it has been demonstrated that the site of nitration is highly dependent on the reaction acidity. In acidic media, the O-protonated form is nitrated at the 5- and 8-positions, whereas the unprotonated molecule is nitrated at the 4-position. elsevierpure.com For this compound, the C8 position is blocked by the hydroxyl group, and the C5 and C7 positions are occupied by methyl groups. Theoretical models, such as those employing density functional theory (DFT), would be used to calculate the energies of the possible intermediates (sigma complexes) formed during an electrophilic attack at the remaining available positions (e.g., C3, C4, C6). The position leading to the most stable intermediate would be the predicted major product.

Stereoselectivity: The prediction of stereoselectivity would be relevant in reactions that create new chiral centers. Given the planar nature of the quinoline ring, reactions such as additions to the ring or modifications of substituents could potentially generate stereoisomers. Theoretical modeling would involve calculating the transition state energies for all possible stereochemical pathways. The pathway with the lowest energy barrier would correspond to the kinetically favored product, thus allowing for the prediction of the reaction's stereochemical outcome.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity. Computational methods are used to calculate various descriptors that provide insight into these properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: This orbital acts as the electron donor. The energy of the HOMO (EHOMO) is related to the ionization potential, and its spatial distribution indicates the regions of the molecule most susceptible to electrophilic attack. In this compound, the HOMO is expected to have significant density on the electron-rich aromatic ring, particularly influenced by the electron-donating hydroxyl and methyl groups, as well as the N-oxide oxygen.

LUMO: This orbital acts as the electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity, and its distribution highlights the sites prone to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. mdpi.com

While specific values for this compound are not published, a hypothetical FMO analysis would yield precise energies and 3D plots of these orbitals, as shown in the conceptual table below.

| Orbital | Energy (eV) (Hypothetical) | Spatial Distribution Highlights (Conceptual) |

| HOMO | -6.2 | High density on the C8-hydroxyl oxygen and carbons C4, C5, and C6. |

| LUMO | -1.5 | High density on the pyridine ring, particularly carbons C2 and C4. |

| ΔE (Gap) | 4.7 | Indicates moderate chemical stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for identifying the electron-rich and electron-poor regions, which are key to predicting intermolecular interactions and sites of electrophilic and nucleophilic attack. nih.govresearchgate.net

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, pronounced negative potential is expected around the oxygen atoms of the N-oxide and the hydroxyl group. nih.gov

Positive Regions (Blue): These areas are electron-deficient and represent likely sites for nucleophilic attack. Positive potential is typically found around the hydrogen atoms, particularly the one attached to the hydroxyl group. nih.gov

The MEP map provides a clear, intuitive picture of the charge distribution, complementing the insights gained from FMO analysis.

Conceptual DFT provides a range of reactivity indices that quantify the reactivity of different sites within a molecule.

Fukui Functions: This function, f(r), indicates the change in electron density at a specific point 'r' when the total number of electrons in the system changes. It helps to pinpoint the most reactive sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). By calculating these values for each atom in this compound, one could quantitatively rank the reactivity of the different carbon and heteroatoms.

Local Softness (s(r)): Related to the Fukui function, local softness is a measure of the reactivity of a particular site in a molecule. A higher value of local softness indicates a higher reactivity for that atomic site. Calculations would distinguish the softest sites for interaction with either soft electrophiles or soft nucleophiles, providing a more nuanced prediction of reactivity than simple electrostatic considerations.

These computational descriptors, when calculated for this compound, would offer a detailed and quantitative understanding of its chemical behavior, guiding synthetic efforts and reactivity predictions. However, such specific data awaits future computational investigation.

Coordination Chemistry and Metal Complexation of 2,5,7 Trimethylquinolin 8 Ol 1 Oxide

Ligand Design and Potential Coordination Modes

2,5,7-Trimethylquinolin-8-ol (B1300026) 1-oxide is a multifunctional ligand, possessing several donor atoms that can participate in metal coordination. The primary coordination behavior is inherited from the 8-hydroxyquinolinate framework, with the N-oxide moiety introducing additional complexity and coordination possibilities.

The foundational coordination mode for 8-hydroxyquinoline (B1678124) and its derivatives involves chelation through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position. scirp.orgresearchgate.netscispace.com Upon deprotonation of the hydroxyl group, the ligand becomes a monoanionic, bidentate chelator, forming a stable five-membered ring with a metal ion. scirp.orgscirp.org This N,O-coordination is a well-established and dominant binding mode observed in a vast number of metal complexes with 8-HQ derivatives. researchgate.netresearchgate.net The formation of these chelate complexes is often associated with an increase in the rigidity of the molecule. scispace.com The methyl groups at the 2, 5, and 7 positions on the quinoline ring can introduce steric hindrance and modify the electronic properties of the ligand, which may influence the stability and geometry of the resulting metal complexes, but the fundamental bidentate N,O-chelation is expected to remain a primary coordination pathway.

The introduction of an N-oxide group provides an additional coordination site: the exocyclic oxygen atom. Aromatic N-oxides are recognized as strong Lewis base ligands, with the lone pair on the N-oxide oxygen atom readily interacting with transition metals. iucr.orgnih.govnih.goviucr.org This oxygen atom can act as a donor, allowing the ligand to coordinate in ways not possible for the parent 8-hydroxyquinoline.

Specifically, 8-hydroxyquinoline N-oxide, after deprotonation of the hydroxyl group, can function as a monoanionic, oxygen-donating, six-membered ring chelate ligand. mdpi.com This mode of coordination involves the hydroxyl oxygen and the N-oxide oxygen. Furthermore, the N-oxide oxygen can act as a bridging atom between two metal centers. For instance, in heterometallic complexes, phenolic oxygen atoms have been observed to bridge two different metal atoms. mdpi.com This versatility allows 2,5,7-trimethylquinolin-8-ol 1-oxide to potentially act as a bidentate O,O-chelator, a bridging ligand, or engage in the classic bidentate N,O-chelation, depending on the metal ion, reaction conditions, and the presence of other coordinating ligands.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound is expected to follow established procedures for 8-hydroxyquinoline derivatives, typically involving the reaction of the ligand with a corresponding metal salt in a suitable solvent. scirp.org

Derivatives of 8-hydroxyquinoline form stable complexes with a wide array of transition metals.

Platinum(II): Platinum(II) complexes with 8-hydroxyquinoline derivatives have been synthesized and investigated for their potential as anticancer agents. rsc.orgrsc.org These complexes often feature square-planar geometries, similar to cisplatin. xray.cz

Vanadium(IV): Oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have been successfully synthesized, typically resulting in five-coordinated structures. mdpi.comresearchgate.netmdpi.com The coordination environment is often a distorted square pyramid. mdpi.com

Cobalt(III): Cobalt(III) readily forms stable, distorted octahedral complexes with 8-hydroxyquinoline and its derivatives. nih.govrsc.orgresearchgate.net These are often mixed-ligand complexes where the 8-hydroxyquinolinate acts as a bidentate N,O-donor alongside other ligands. rsc.org

Nickel(II): Nickel(II) forms complexes with 8-hydroxyquinoline derivatives that can exhibit either square-planar or octahedral geometries. xray.czmdpi.comresearchgate.netresearchgate.net In some cases, two ligand molecules coordinate in a trans arrangement to form a square-planar complex, while octahedral geometry can be achieved with additional ligands, such as water molecules. scirp.orgxray.cz

Copper(II): Copper(II) complexes of 8-hydroxyquinoline are widely studied. acs.orgnih.govacs.org The resulting geometries are typically square-planar or distorted square-pyramidal, though pseudo-octahedral structures are also known. researchgate.netnih.govrsc.org

Rhodium: Rhodium(III) forms half-sandwich "piano-stool" complexes with 8-hydroxyquinoline derivatives, where the ligand coordinates in a bidentate N,O fashion. nih.govnih.govresearchgate.netmdpi.com

Ruthenium: Ruthenium(II) and Ruthenium(III) complexes with 8-hydroxyquinoline and its analogs have been synthesized. mdpi.comacs.orgfigshare.com These include half-sandwich Ru(II) complexes and Ru(III) complexes where the metal center is coordinated by multiple 8-HQ moieties. mdpi.comacs.orgmdpi.com

The stoichiometry and geometry of metal complexes formed with 8-hydroxyquinoline-type ligands are dependent on the metal ion's oxidation state, coordination number, and the steric and electronic properties of the ligands. A common stoichiometric ratio is 1:2 (Metal:Ligand), particularly for divalent metal ions, forming neutral ML2 complexes. scirp.orgscirp.org

Interactive Table: Stoichiometry and Geometries of Metal Complexes with 8-Hydroxyquinoline Derivatives.

| Metal Ion | Common Stoichiometry (M:L) | Typical Geometry | Reference(s) |

|---|---|---|---|

| Copper(II) | 1:1, 1:2 | Square-planar, Distorted Square-pyramidal, Pseudo-octahedral | scirp.orgacs.orgnih.govrsc.org |

| Nickel(II) | 1:2, 1:3 | Square-planar, Octahedral | scirp.orgxray.czresearchgate.netresearchgate.net |

| Cobalt(II)/(III) | 1:2 | Octahedral | scirp.orgrsc.orgscirp.org |

| Vanadium(IV) | 1:2 | Distorted Square-pyramidal | mdpi.commdpi.com |

| Rhodium(III) | 1:1, 1:2 | Octahedral (Piano-stool) | nih.govnih.gov |

| Ruthenium(II) | 1:1, 1:2 | Octahedral (Piano-stool) | nih.govmdpi.commdpi.com |

| Platinum(II) | 1:1 | Square-planar | rsc.org |

| Zinc(II) | 1:2 | Distorted Tetrahedral | iucr.orgnih.gov |

Four-coordinate metal complexes typically require two molecules of the deprotonated 8-HQ ligand, while six-coordinate complexes may involve three ligand molecules or two ligands with additional co-ligands (like water). scispace.com For example, Cu(II) can form a square-planar complex with a 1:2 metal-to-ligand ratio. scirp.org Cobalt(II) and Nickel(II) also form 1:2 complexes, which often adopt an octahedral geometry by coordinating two additional water molecules. scirp.org Vanadium(IV) often forms five-coordinate [VO(L)₂] complexes. mdpi.com

Structural Characterization of Metal Complexes

A comprehensive suite of analytical techniques is employed to elucidate the structure, composition, and properties of metal complexes with 8-hydroxyquinoline-based ligands.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these complexes in the solid state. It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. This technique has been used to confirm the distorted octahedral geometry of Cobalt(III) complexes, the square-pyramidal geometry of Vanadium(IV) complexes, and the distorted square-pyramidal structure of certain Copper(II) complexes. mdpi.comrsc.orgrsc.org

Spectroscopic Methods:

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. Characteristic shifts in the vibrational frequencies of C=N, C-O, and O-H bonds upon complexation provide evidence of metal-ligand bond formation. researchgate.netscirp.org

UV-Visible Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the complex and can be used to study complex formation and stoichiometry in solution. scirp.orgresearchgate.netscirp.org

NMR Spectroscopy: Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR) is a powerful tool for characterizing the structure of diamagnetic complexes in solution. nih.govresearchgate.net For paramagnetic complexes, such as those of Ru(III), NMR can still provide structural insights through the analysis of paramagnetically shifted signals. acs.org

Electron Paramagnetic Resonance (EPR): For paramagnetic metal ions like Copper(II) and Vanadium(IV), EPR spectroscopy is used to probe the electronic structure and coordination environment of the metal center. mdpi.comnih.govnih.gov

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight and composition of the synthesized complexes. acs.orgnih.gov

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the complex, which is used to verify its empirical formula. researchgate.netacs.org

Conductivity Measurements: Molar conductivity measurements in solution are used to determine whether a complex is an electrolyte or non-electrolyte, providing insight into its charge and whether ligands are coordinated or act as counter-ions. scirp.orgresearchgate.net

X-ray Crystallography of Metal Chelates for Definitive Structural Assignment

X-ray crystallography is an indispensable technique for the definitive determination of the three-dimensional structure of metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. For metal chelates of quinoline derivatives, this method unambiguously confirms the coordination mode of the ligand and the geometry around the metal center.

While specific crystallographic data for metal complexes of this compound are not widely available, analysis of related structures, such as those of 8-hydroxyquinoline (8-HQ), provides a clear model for its coordination behavior. scirp.orgacs.orgnih.gov X-ray diffraction studies on various metal-8-HQ complexes have revealed that the geometry is highly dependent on the metal ion and the stoichiometry of the complex. For instance, complexes with a 1:2 metal-to-ligand ratio (ML₂) can adopt square planar or octahedral geometries. scirp.org In octahedral complexes, the coordination sphere is typically completed by solvent molecules, such as water. scirp.orgrsc.org

For a definitive structural assignment of a complex like bis(2,5,7-trimethylquinolin-8-olato 1-oxide)copper(II), X-ray crystallography would be expected to reveal:

Coordination Geometry: The likely geometry (e.g., distorted square planar or octahedral) around the central copper(II) ion.

Bond Distances: The precise lengths of the metal-oxygen bonds (from both the phenolate (B1203915) and N-oxide groups).

Chelate Ring Conformation: The conformation of the six-membered chelate ring formed between the ligand and the metal.

Spectroscopic Signatures of Metal Binding (e.g., UV-Vis, NMR, EPR)

The formation of metal complexes with this compound induces significant changes in its spectroscopic properties, which serve as clear signatures of metal binding.

UV-Vis Spectroscopy: The electronic absorption spectra of quinoline derivatives are sensitive to metal coordination. The free ligand typically displays absorption bands in the ultraviolet region corresponding to π→π* transitions of the aromatic system. scirp.org Upon chelation with a metal ion, these bands often exhibit a bathochromic shift (a shift to longer wavelengths) and changes in intensity. scirp.orgresearchgate.net This shift is indicative of the alteration of the electronic energy levels of the ligand upon coordination. For example, studies on related 8-hydroxyquinoline complexes with Co(II) and Ni(II) show distinct absorption maxima that differ from the free ligand. scirp.org

Interactive Table: Typical UV-Vis Spectral Data for 8-Hydroxyquinoline and its Metal Complexes in Different Solvents

| Compound | Solvent | λ_max (nm) |

| 8-Hydroxyquinoline | Methanol | 255, 318 |

| 8-Hydroxyquinoline | Chloroform | 257, 318 |

| 8-Hydroxyquinoline | DMSO | 255, 318 |

| Co(II)-(8-HQ)₂ | Methanol | 258, 366 |

| Co(II)-(8-HQ)₂ | Chloroform | 258, 371 |

| Co(II)-(8-HQ)₂ | DMSO | 260, 381 |

| Ni(II)-(8-HQ)₂ | Methanol | 258, 366 |

| Ni(II)-(8-HQ)₂ | Chloroform | 258, 371 |

| Ni(II)-(8-HQ)₂ | DMSO | 260, 381 |

Data compiled from studies on 8-hydroxyquinoline complexes. scirp.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of diamagnetic metal complexes in solution. Upon complexation, the chemical shifts of the ligand's protons are altered. Protons closest to the coordination sites (the N-oxide and hydroxyl groups) are expected to experience the most significant changes. The formation of complexes between substituted pyridine (B92270) N-oxides and Lewis acids is known to cause downfield shifts in the proton signals of the aromatic ring, which can be correlated with the electronic and steric properties of the substituents. researchgate.net Similarly, for this compound, coordination to a metal ion would likely lead to a downfield shift of the quinoline ring protons, providing evidence of the ligand-metal interaction in solution. nih.govuncw.edu

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is specifically used for studying metal complexes with unpaired electrons (paramagnetic), such as those of Cu(II) or Fe(III). The EPR spectrum provides detailed information about the electronic environment of the metal ion, including its oxidation state, coordination geometry, and the nature of the metal-ligand bonds. nih.gov For a Cu(II) complex with this compound, EPR studies could distinguish between different species in solution and provide insight into the coordination sphere, for instance, by identifying monomeric and dimeric forms. nih.gov

Stability and Thermodynamics of Metal Chelation

Chelate Effect and Ligand Field Stabilization in Quinoline N-Oxide Complexes

The high stability of metal complexes with this compound is attributed to two key thermodynamic principles: the chelate effect and ligand field stabilization energy.

Chelate Effect: The chelate effect describes the enhanced stability of a coordination complex containing a multidentate ligand (a chelating agent) compared to a complex with analogous monodentate ligands. This compound acts as a bidentate ligand, binding to the metal ion through two donor atoms to form a stable six-membered ring. This ring formation is entropically favorable. When a bidentate ligand replaces two monodentate ligands (e.g., water molecules), the total number of independent particles in the solution increases, leading to a positive change in entropy (ΔS > 0) and a more negative Gibbs free energy (ΔG), thus favoring complex formation.

Ligand Field Stabilization Energy (LFSE): For transition metal ions with d-electrons, an additional contribution to the stability of the complex arises from the Ligand Field Stabilization Energy (LFSE). fiveable.me In the presence of ligands, the degeneracy of the metal's d-orbitals is lifted. In an octahedral field, for example, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. tcd.ie The energy separation between these levels is denoted as Δₒ (the ligand field splitting parameter). libretexts.org Electrons occupying the lower-energy t₂g orbitals stabilize the complex. The LFSE is calculated based on the distribution of d-electrons in these orbitals. libretexts.orglibretexts.org

Interactive Table: Ligand Field Stabilization Energy (LFSE) for Octahedral Complexes

| dⁿ | High Spin Configuration | LFSE (High Spin) | Low Spin Configuration | LFSE (Low Spin) |

| d¹ | t₂g¹ | -0.4 Δₒ | ||

| d² | t₂g² | -0.8 Δₒ | ||

| d³ | t₂g³ | -1.2 Δₒ | ||

| d⁴ | t₂g³ e_g¹ | -0.6 Δₒ | t₂g⁴ | -1.6 Δₒ + P |

| d⁵ | t₂g³ e_g² | 0.0 Δₒ | t₂g⁵ | -2.0 Δₒ + 2P |

| d⁶ | t₂g⁴ e_g² | -0.4 Δₒ | t₂g⁶ | -2.4 Δₒ + 2P |

| d⁷ | t₂g⁵ e_g² | -0.8 Δₒ | t₂g⁶ e_g¹ | -1.8 Δₒ + P |

| d⁸ | t₂g⁶ e_g² | -1.2 Δₒ | ||

| d⁹ | t₂g⁶ e_g³ | -0.6 Δₒ | ||

| d¹⁰ | t₂g⁶ e_g⁴ | 0.0 Δₒ |

P represents the spin-pairing energy.

Factors Influencing Complex Stability (e.g., Solvent Effects, pH, Steric Hindrance)

The stability of metal chelates formed with this compound is not intrinsic but is influenced by several external factors.

Solvent Effects: The nature of the solvent can significantly impact complex stability. researchgate.net Solvent molecules can compete with the ligand for coordination sites on the metal ion. In strongly coordinating solvents like water or DMSO, the metal ion is heavily solvated, and the ligand must displace these solvent molecules for the complex to form. researchgate.net The polarity of the solvent also plays a role by affecting the electrostatic interactions involved in complexation. The stability of complexes with related Schiff bases has been shown to be highest in acetonitrile (B52724) compared to ethanol, demonstrating the profound influence of the solvent medium. researchgate.net

pH: The pH of the solution is a critical factor governing the formation and stability of these metal complexes. The ligand possesses an 8-hydroxyl group, which is acidic and must be deprotonated to coordinate effectively to the metal ion. researchgate.net At low pH, the hydroxyl group remains protonated, and the oxygen atom is a poor donor, thus hindering complex formation. As the pH increases, the hydroxyl group deprotonates, making the phenolate oxygen available for strong coordination. Therefore, the stability of the metal complexes of this compound is expected to be highly pH-dependent, with optimal formation occurring in a specific pH range that favors ligand deprotonation without causing metal hydroxide (B78521) precipitation. scirp.orgscirp.org

Steric Hindrance: The presence of bulky substituents on a ligand can influence the stability and structure of its metal complexes. researchgate.net In this compound, the three methyl groups introduce steric bulk. The methyl group at the 2-position, being adjacent to the coordinating nitrogen (of the parent quinoline), can cause steric hindrance that may weaken the metal-ligand bond compared to an unsubstituted analogue. core.ac.uknih.gov This steric clash can lead to lower stability constants or favor the formation of complexes with a lower coordination number. core.ac.uk Conversely, the methyl groups at the 5- and 7-positions are further from the coordination site and may have a less direct steric impact, although they can influence intermolecular packing in the solid state. rsc.org

Electrochemical Properties of Metal Complexes and Redox Behavior

The electrochemical properties of metal complexes of this compound are of interest for understanding their electronic structure and potential applications in areas such as catalysis and materials science. Techniques like cyclic voltammetry are used to study the redox behavior of these compounds. scientific.netnih.govresearchgate.net

Chelation can significantly alter the redox potentials of both the metal ion and the ligand. Studies on complexes of the parent 8-hydroxyquinoline have shown that the ligand itself can be reduced in a stepwise manner. scientific.net The formation of the complex can either facilitate or hinder these electron transfer processes.

The redox behavior is strongly dependent on the central metal ion. acs.orgresearchgate.net

Redox-Active Metals: For complexes with redox-active metals like Fe, Co, or Cu, cyclic voltammetry can reveal metal-centered oxidation or reduction events. The potential at which these events occur provides information about the stability of different oxidation states of the metal within the complex. rsc.orgacs.org

Redox-Inactive Metals: For complexes with redox-inactive metals like Zn(II) or Al(III), the observed electrochemical behavior is typically ligand-centered.

Advanced Applications in Chemical Science

Catalysis and Organocatalysis

The chelating nature of the 8-hydroxyquinolinate scaffold, combined with the electronic influence of the N-oxide group, suggests significant potential for 2,5,7-Trimethylquinolin-8-ol (B1300026) 1-oxide as a ligand in catalytic systems.

While specific studies detailing the use of 2,5,7-Trimethylquinolin-8-ol 1-oxide complexes in the oxidation of hydrocarbons and alcohols are not extensively documented, the broader family of 8-hydroxyquinoline (B1678124) derivatives is known to form stable complexes with various transition metals that exhibit catalytic activity. For instance, complexes involving the parent 8-hydroxyquinoline ligand have been used as catalysts in hydrolysis reactions. iosrjournals.org The N-oxide derivative, 8-hydroxyquinoline N-oxide, serves as a precursor for creating heterometallic aluminium–lanthanide complexes, which are noted to be relevant for catalysis. mdpi.com

The introduction of trimethyl substituents at the 2, 5, and 7 positions would modify the steric and electronic properties of the ligand, potentially influencing the catalytic activity and selectivity of its metal complexes. These modifications could enhance solubility in organic solvents and fine-tune the electronic environment of the metal center, which are critical factors in optimizing catalytic processes like the selective oxidation of organic substrates. researchgate.net

The application of this compound in organocatalytic systems is an emerging area with limited specific research. However, the quinoline (B57606) N-oxide framework itself possesses features conducive to organocatalysis. The N-oxide group can act as a hydrogen bond acceptor or a Lewis base, while the phenolic hydroxyl group can serve as a hydrogen bond donor. This bifunctional nature could be exploited in designing catalysts for asymmetric reactions, where precise orientation of substrates is key. The chiral environment that could be created with derivatives of this compound suggests potential, though this remains a field for future investigation.

Analytical Chemistry Reagents and Methodologies

The foundational molecule, 8-hydroxyquinoline (often called oxine), is a celebrated reagent in analytical chemistry, renowned for its ability to form stable, often colorful, and insoluble complexes with a wide array of metal ions. nih.gov This property is central to its use in both qualitative and quantitative analysis.

The parent compound, 8-hydroxyquinoline, is widely employed for the gravimetric determination of metals such as aluminum, beryllium, and magnesium. nist.gov The process typically involves the precipitation of the metal ion from a solution as an insoluble metal-oxinate complex, which is then filtered, dried, and weighed. mcconline.org.in For example, aluminum can be quantitatively precipitated from a buffered acetic acid solution. nist.govmcconline.org.in

Similarly, these metal complexes often exhibit strong absorbance in the UV-visible spectrum, forming the basis for spectrophotometric analysis. Derivatives such as 5,7-dibromo-8-hydroxyquinoline have been used for the sensitive spectrophotometric determination of iron(II). researchgate.net It is anticipated that this compound would retain this fundamental chelating ability, forming complexes suitable for such analytical methods. The specific pH ranges for precipitation and the absorption maxima of its metal complexes would likely be influenced by the electronic effects of the N-oxide and methyl groups.

Table 1: Examples of Metal Ion Determination Using the 8-Hydroxyquinoline Scaffold Data based on the parent compound, 8-hydroxyquinoline, and its derivatives.

| Metal Ion | Analytical Method | Reagent | Conditions/Notes |

|---|---|---|---|

| Aluminum (Al³⁺) | Gravimetric | 8-Hydroxyquinoline | Precipitated from a buffered acetic acid solution. nist.govmcconline.org.in |

| Beryllium (Be²⁺) | Gravimetric | 8-Hydroxyquinoline | Can be determined after separation from aluminum. nist.gov |

| Magnesium (Mg²⁺) | Gravimetric | 8-Hydroxyquinoline | Used for separation and determination. nist.gov |

| Iron (Fe²⁺) | Spectrophotometric | 5,7-Dibromo-8-hydroxyquinoline | Forms a green-colored complex extractable in chloroform. researchgate.net |

| Uranium (UO₂²⁺) | Gravimetric | 8-Hydroxyquinoline | Determined alongside aluminum by precipitating a mixed complex. iaea.org |

Quinoline derivatives have been successfully utilized in the fabrication of electrochemical sensors. This is achieved by modifying the surface of an electrode (e.g., pencil graphite (B72142) or glassy carbon) with the quinoline-based compound, which can then facilitate the electrochemical oxidation or reduction of a target analyte. researchgate.netresearchgate.net For example, an electrode coated with 8-nitroquinoline (B147351) was developed for the sensitive determination of rutin (B1680289) in fruit juice. researchgate.net The modified electrode exhibited significantly enhanced peak currents and a low detection limit compared to the bare electrode. researchgate.net

While direct studies on this compound are not available, its structure suggests it could be a promising candidate for electrode modification. The compound could be immobilized on an electrode surface, where its quinoline ring system could facilitate electron transfer and its chelating site could be used to pre-concentrate metal ions or other species, thereby enhancing the sensitivity and selectivity of the sensor.

Materials Science and Functional Materials

The ability of 8-hydroxyquinoline N-oxide to act as a chelating ligand makes it a valuable building block in materials science, particularly for the synthesis of coordination complexes with tailored properties. Research has shown that the parent compound, 8-hydroxyquinoline N-oxide (HqNO), can be used to synthesize a homoleptic aluminium complex, [Al(qNO)₃]. mdpi.com

This aluminium complex is not just a stable compound but also serves as a "metalloligand." It can act as a Lewis base and coordinate with other metal centers, such as lanthanide ions. Specifically, [Al(qNO)₃] reacts with formally unsaturated lanthanide fragments like [Ln(hfac)₃] (where Ln = Eu, Gd, Er) to form heterobimetallic Ln–Al complexes. mdpi.com In these structures, the oxygen atoms of the N-oxide groups on the pre-formed aluminium complex coordinate to the lanthanide ion. Such heterometallic materials are of significant interest for their potential as luminescent materials, where the organic ligand can sensitize the emission of the lanthanide ion. mdpi.com The use of this compound in place of the parent HqNO could provide a strategic tool to modify the properties of these functional materials, such as their solubility, stability, and photophysical characteristics.

Information regarding "this compound" is not available in the public domain, preventing the generation of a detailed scientific article based on the provided outline.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research data for the chemical compound "this compound." This includes a lack of information regarding its potential for integration into advanced functional materials, such as optoelectronic materials and supramolecular assemblies, as well as its use as a precursor for polymer synthesis and modification.

While general information exists for related compounds, such as quinoline N-oxides and other substituted quinolines, no detailed studies, experimental data, or theoretical explorations concerning the specific properties and applications of this compound could be retrieved. The stringent requirement for scientifically accurate and detailed research findings for each section of the requested article cannot be met due to this absence of specific data.

Therefore, it is not possible to generate the requested article on "this compound" that would adhere to the user's instructions for thorough, informative, and scientifically accurate content based on diverse sources. Any attempt to do so would be speculative and would not meet the required quality and accuracy standards.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for synthesizing quinoline (B57606) derivatives is an ongoing area of research. rsc.orgmdpi.comacs.org Traditional methods often involve harsh conditions and the use of hazardous reagents. rsc.org Future research on the synthesis of 2,5,7-trimethylquinolin-8-ol (B1300026) 1-oxide would likely focus on greener alternatives.

Key research goals would include:

Catalytic C-H Activation: Transition metal-catalyzed C-H bond activation has become a powerful tool for the regioselective functionalization of quinoline scaffolds. mdpi.comnih.govnih.gov Exploring catalysts based on earth-abundant metals like cobalt or nickel could lead to more sustainable processes. organic-chemistry.orgnih.gov

One-Pot and Multicomponent Reactions: Designing one-pot syntheses or multicomponent reactions would improve atom economy and reduce waste by minimizing intermediate purification steps. rsc.org

Visible-Light Photocatalysis: The use of visible light as a renewable energy source for promoting chemical transformations offers a green and mild alternative to traditional thermal methods. organic-chemistry.orgresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-derived solvents is a critical aspect of sustainable chemistry. rsc.org

Challenges in this area include achieving high regioselectivity, especially given the multiple substitution points on the quinoline ring, and developing catalysts that are both highly active and recyclable. rsc.orgacs.org

Exploration of Undiscovered Reactivity Patterns and Novel Transformations